molecular formula C16H27BN2O2 B14028934 1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B14028934
M. Wt: 290.2 g/mol
InChI Key: SMDCQSULLWZMDJ-UHFFFAOYSA-N
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Description

1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic compound with the molecular formula C10H17BN2O2. It is known for its unique structure, which includes a pyrazole ring and a boronic ester group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3,3-dimethylcyclobutylmethyl chloride and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a nitrogen or argon gas. The reaction temperature is maintained between 0°C and 25°C.

    Catalysts and Reagents: Common catalysts used in the synthesis include palladium-based catalysts, such as Pd(PPh3)4. Reagents like potassium carbonate (K2CO3) are used to facilitate the reaction.

    Reaction Steps: The reaction involves the coupling of the starting materials in the presence of the catalyst and base, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The boronic ester group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.

    Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Scientific Research Applications

1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is used in the development of new pharmaceuticals and bioactive molecules due to its ability to undergo various chemical transformations.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown promise.

    Industry: The compound is used in the production of advanced materials and polymers, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of 1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pyrazole ring also contributes to its reactivity and ability to participate in different pathways.

Comparison with Similar Compounds

1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with similar compounds such as:

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a similar boronic ester group but differs in the substituents on the pyrazole ring.

    tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound contains a boronic ester group and is used in similar cross-coupling reactions.

    Phenylboronic Acid Pinacol Ester: This compound is another boronic ester used in organic synthesis, but it has a different aromatic ring structure.

The uniqueness of this compound lies in its combination of a cyclobutylmethyl group and a pyrazole ring, which imparts distinct reactivity and properties compared to other boronic esters.

Properties

Molecular Formula

C16H27BN2O2

Molecular Weight

290.2 g/mol

IUPAC Name

1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C16H27BN2O2/c1-14(2)7-12(8-14)10-19-11-13(9-18-19)17-20-15(3,4)16(5,6)21-17/h9,11-12H,7-8,10H2,1-6H3

InChI Key

SMDCQSULLWZMDJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CC(C3)(C)C

Origin of Product

United States

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